molecular formula C12H11IN2 B1499895 5-Iodo-2-(benzylamino)pyridine CAS No. 1125410-03-8

5-Iodo-2-(benzylamino)pyridine

Cat. No. B1499895
CAS RN: 1125410-03-8
M. Wt: 310.13 g/mol
InChI Key: VHDFKPLEYRDYCM-UHFFFAOYSA-N
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Description

5-Iodo-2-(benzylamino)pyridine is a chemical compound with the molecular formula C12H11IN2. It has a molecular weight of 310.13361 . It is also known by other names such as N-benzyl-5-iodopyridin-2-amine .

Scientific Research Applications

Radiohalogenation of Monoclonal Antibodies and Peptides

A study by Vaidyanathan, Zalutsky, & DeGrado (1998) explored the substitution of a pyridine ring for a benzene ring in the acylation agent N-succinimidyl 3-iodobenzoate, which led to a useful approach for the radiohalogenation of monoclonal antibodies, peptides, and labeled biotin conjugates. This substitution facilitated the use of radiotracers like m-iodobenzylguanidine (MIBG) for tumor therapy by enabling more rapid normal tissue clearance.

Detection of Halogenated Solvents

Yamaguchi et al. (2017) Yamaguchi et al., 2017 treated pyridyl-5-aminothiazoles with alkyl triflates or benzyl iodide to produce pyridinium 5-aminothiazoles, which exhibited bathochromically shifted absorption and fluorescence spectra. These compounds were used to detect halogenated solvents, demonstrating potential applications in environmental monitoring and safety.

Green Catalytic Oxidation System

A green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles was developed by Zhang et al. (2009), utilizing iodine–pyridine–tert-butylhydroperoxide. This method is environmentally benign, requiring no transition metals or organic solvents, and showcases the versatility of pyridine derivatives in catalytic processes.

Spectroscopic Studies

The CNDO method has been applied to the spectroscopic study of pyridine and its derivatives, as detailed by Bene & Jaffe (1968). This work provides insights into the electronic spectra and molecular structure of pyridine, contributing to a deeper understanding of its chemical behavior.

properties

IUPAC Name

N-benzyl-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDFKPLEYRDYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670588
Record name N-Benzyl-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125410-03-8
Record name N-Benzyl-5-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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